

ML299 CAS number and chemical information

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Compound of Interest

Compound Name: ML299

Cat. No.: B609138

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ML299: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **ML299**, a potent dual inhibitor of phospholipase D1 (PLD1) and phospholipase D2 (PLD2). This document summarizes its chemical properties, mechanism of action, and key experimental data, offering a valuable resource for researchers in oncology, neuroscience, and drug discovery.

Chemical Information

ML299 is a small molecule inhibitor with the CAS number 1426916-00-8.^{[1][2][3]} Its systematic IUPAC name is 4-Bromo-N-[(1S)-2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-1-methylethyl]benzamide.^{[1][2]}

Property	Value	Reference
CAS Number	1426916-00-8	[1][2][3]
Molecular Formula	C23H26BrFN4O2	[1][2]
Molecular Weight	489.39 g/mol	[1][2]
IUPAC Name	4-Bromo-N-[(1S)-2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-1-methylethyl]benzamide	[1][2]
Purity	≥98% (HPLC)	[1][2]
Solubility	Soluble to 100 mM in DMSO	[2]
Storage	Store at -20°C	[1][2]

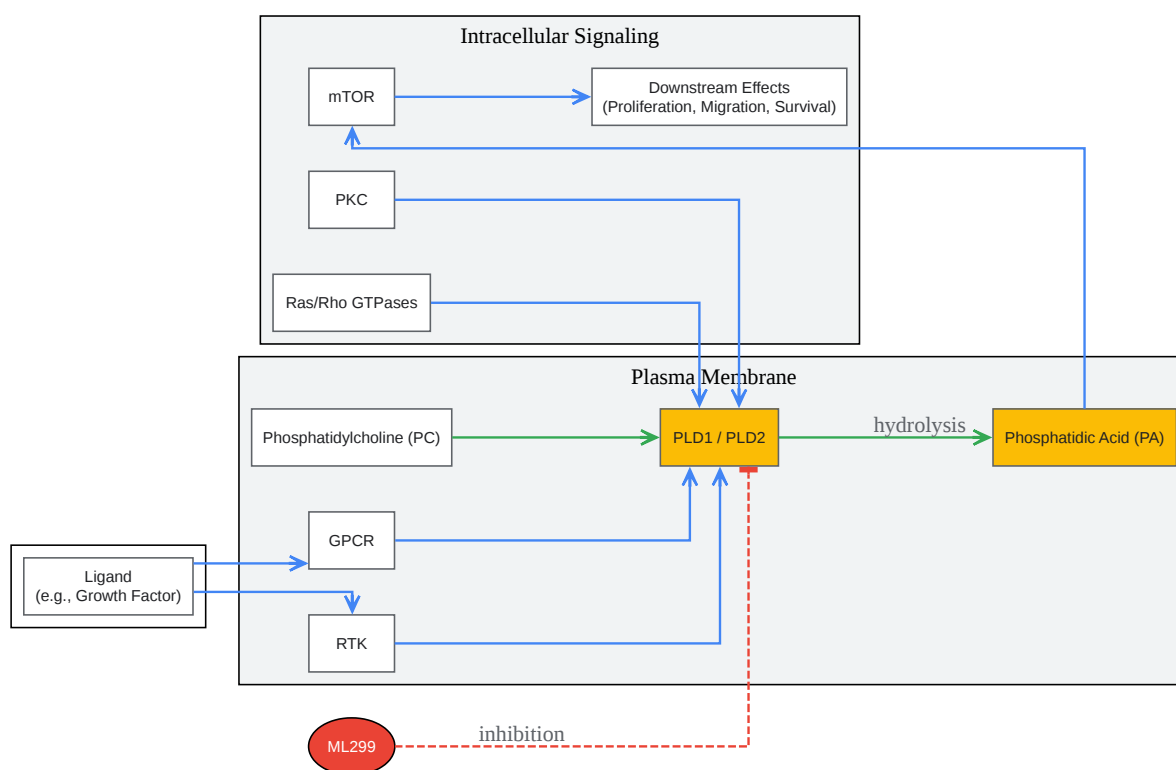
Mechanism of Action and Biological Activity

ML299 is a selective allosteric modulator and a potent dual inhibitor of phospholipase D1 (PLD1) and phospholipase D2 (PLD2).[1][2] It exhibits strong inhibitory activity with IC50 values of 6 nM for PLD1 and 12-20 nM for PLD2.[1][4] By inhibiting PLD enzymes, **ML299** blocks the hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA) and choline. PA is a critical second messenger involved in various cellular processes, including cell proliferation, migration, and survival. The inhibition of PA production by **ML299** is central to its observed biological effects.

Notably, **ML299** has been shown to decrease the invasive migration of glioblastoma cells, highlighting its potential as a therapeutic agent in oncology.[1][4] It is also CNS penetrant, a crucial characteristic for drugs targeting brain cancers.[1]

Phospholipase D Signaling Pathway

The following diagram illustrates the canonical Phospholipase D signaling pathway and the point of intervention by **ML299**.



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ML299 inhibits PLD1/2, blocking PA production and downstream signaling.

Key Experimental Data

In Vitro Potency

Target	IC50 (nM)	Reference
Phospholipase D1 (PLD1)	6	[1] [4]
Phospholipase D2 (PLD2)	12 - 20	[1] [4]

In Vitro DMPK Profile of ML299

The following data is summarized from the Probe Reports from the NIH Molecular Libraries Program.

Assay	Result
Mouse Liver Microsomal Stability (CLint)	14.9 $\mu\text{L}/\text{min}/\text{mg}$
Human Liver Microsomal Stability (CLint)	4.8 $\mu\text{L}/\text{min}/\text{mg}$
Plasma Protein Binding (Mouse)	98.9%
Plasma Protein Binding (Human)	99.2%
Caco-2 Permeability (A-B)	$1.8 \times 10^{-6} \text{ cm/s}$
Caco-2 Permeability (B-A)	$4.1 \times 10^{-6} \text{ cm/s}$
Efflux Ratio	2.3
Aqueous Solubility (pH 7.4)	2.1 μM

Experimental Protocols

Matrigel Invasion Assay

This protocol is a representative method for assessing the effect of **ML299** on glioblastoma cell invasion.

1. Materials:

- Glioblastoma cell line (e.g., U87-MG)
- Matrigel Basement Membrane Matrix

- 24-well Transwell inserts (8 μ m pore size)
- Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
- **ML299** stock solution (in DMSO)
- Fixation solution (e.g., methanol)
- Staining solution (e.g., Crystal Violet or DAPI)
- Cotton swabs
- Phosphate-buffered saline (PBS)

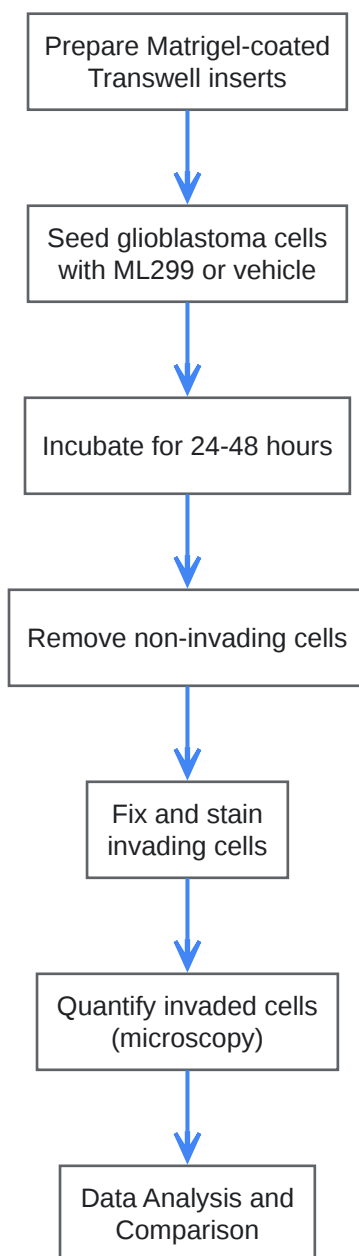
2. Procedure:

- Coating of Transwell Inserts:
 - Thaw Matrigel on ice.
 - Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium.
 - Add 100 μ L of the diluted Matrigel solution to the upper chamber of each Transwell insert.
 - Incubate at 37°C for at least 4 hours to allow for gelation.
- Cell Seeding:
 - Culture glioblastoma cells to ~80% confluency.
 - Starve the cells in serum-free medium for 24 hours.
 - Trypsinize and resuspend the cells in serum-free medium containing the desired concentrations of **ML299** or vehicle control (DMSO).
 - Seed 5×10^4 cells in 200 μ L of the cell suspension into the upper chamber of the Matrigel-coated inserts.
 - Add 500 μ L of medium containing 10% FBS (as a chemoattractant) to the lower chamber.

- Incubation:
 - Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours.
- Fixation and Staining:
 - After incubation, carefully remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.
 - Fix the invading cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.
 - Stain the cells with Crystal Violet solution for 15 minutes.
 - Gently wash the inserts with PBS to remove excess stain.
- Quantification:
 - Allow the inserts to air dry.
 - Count the number of stained, invaded cells in several random fields of view under a microscope.
 - Calculate the average number of invaded cells per field for each treatment condition.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the anti-invasive properties of **ML299**.



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Workflow for Matrigel invasion assay to test **ML299** efficacy.

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References

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